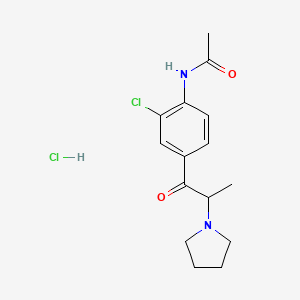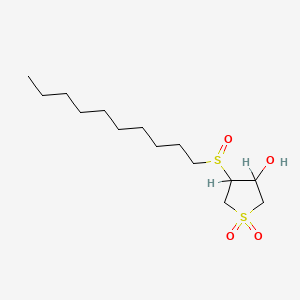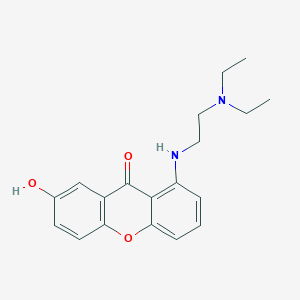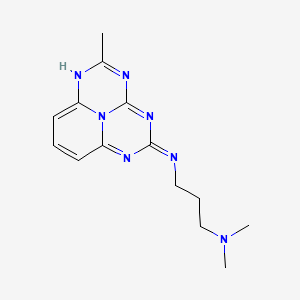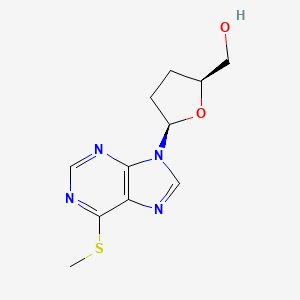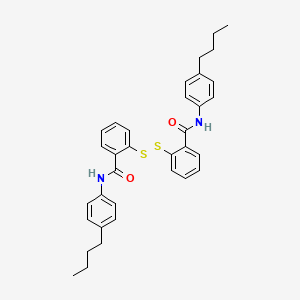
2,2'-Dithiobis(N-(4-n-butylphenyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is a chemical compound known for its unique structure and properties. It belongs to the class of dithiobisbenzamides, which are characterized by the presence of two benzamide groups linked by a disulfide bond. This compound has a molecular formula of C28H32N2O2S2 and a molecular weight of 508.7 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) typically involves the reaction of 4-n-butylbenzoic acid with thionyl chloride to form 4-n-butylbenzoyl chloride. This intermediate is then reacted with 4-n-butylaniline to produce N-(4-n-butylphenyl)benzamide. Finally, the dimerization of N-(4-n-butylphenyl)benzamide in the presence of a disulfide-forming reagent, such as iodine or sulfur, yields 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) can undergo several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The benzamide groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) primarily involves the modulation of disulfide bonds. The disulfide bond in the compound can undergo redox reactions, which can influence the structure and function of proteins and other biomolecules. This modulation can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of n-butyl groups.
2,2’-Dithiobis(N-phenylbenzamide): Similar structure but with phenyl groups instead of n-butyl groups.
Uniqueness
2,2’-Dithiobis(N-(4-n-butylphenyl)benzamide) is unique due to the presence of n-butyl groups, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
90520-53-9 |
|---|---|
分子式 |
C34H36N2O2S2 |
分子量 |
568.8 g/mol |
IUPAC 名称 |
N-(4-butylphenyl)-2-[[2-[(4-butylphenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H36N2O2S2/c1-3-5-11-25-17-21-27(22-18-25)35-33(37)29-13-7-9-15-31(29)39-40-32-16-10-8-14-30(32)34(38)36-28-23-19-26(20-24-28)12-6-4-2/h7-10,13-24H,3-6,11-12H2,1-2H3,(H,35,37)(H,36,38) |
InChI 键 |
LYPQRTZADAENQD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


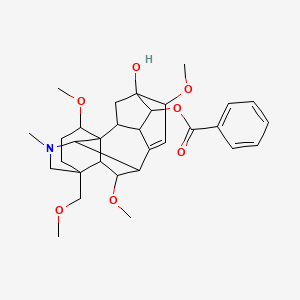
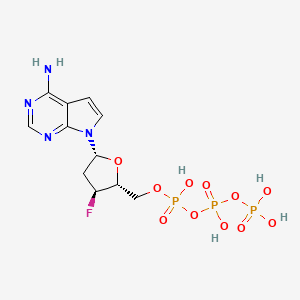

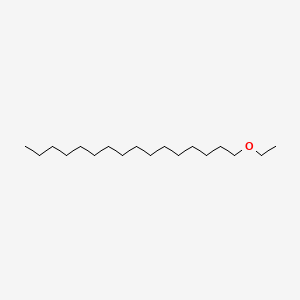


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
